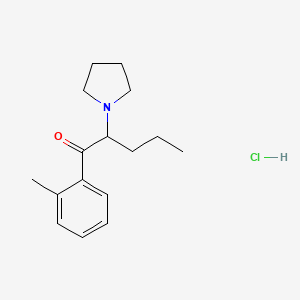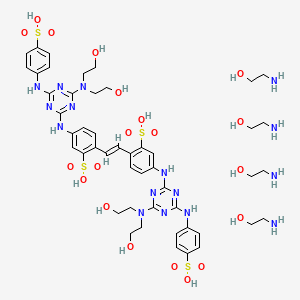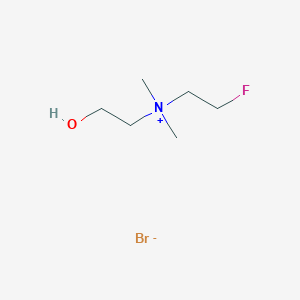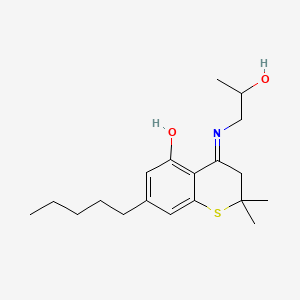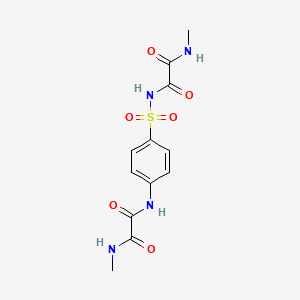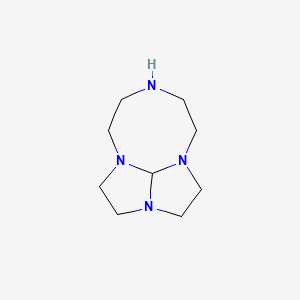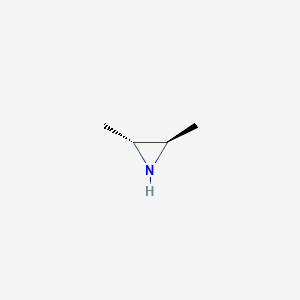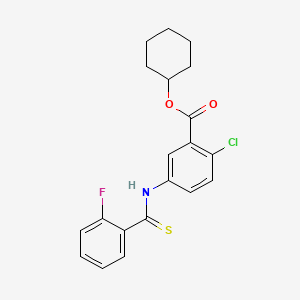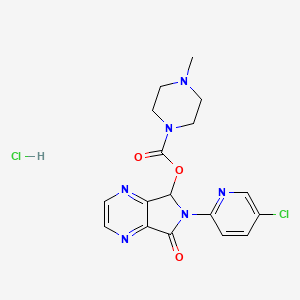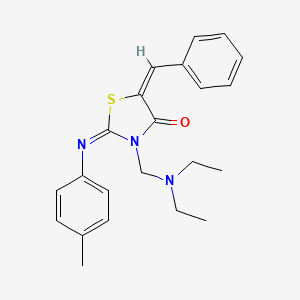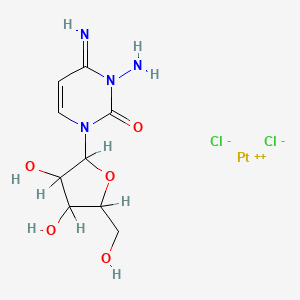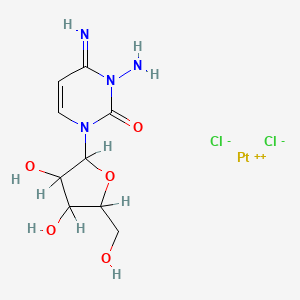
3-Aminocytidinedichloroplatinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves the conjugation of cytarabine with a platinum-based moiety. The process typically starts with the preparation of cytarabine, which is synthesized from uridine through a series of chemical reactions including selective protection, oxidation, and amination . The platinum complex is then introduced through a ligand exchange reaction, where dichloroplatinum(II) reacts with the amino group of cytarabine under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of cytarabine followed by its conjugation with dichloroplatinum(II). The process would require stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography would be employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) undergoes several types of chemical reactions:
Substitution Reactions: The platinum center can undergo ligand exchange reactions, where chloride ligands are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the platinum center.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products include various platinum complexes with different ligands.
Oxidation and Reduction: Products depend on the specific reagents used but generally involve changes in the oxidation state of the platinum center.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves its interaction with DNA. The cytarabine moiety inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. The platinum moiety forms cross-links with DNA, further disrupting DNA replication and transcription . These combined actions result in the inhibition of cancer cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytarabine (1-beta-D-arabinofuranosylcytosine): A nucleoside analog used in the treatment of leukemia.
Cisplatin (cis-diamminedichloroplatinum(II)): A platinum-based chemotherapeutic agent used to treat various cancers.
Uniqueness
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) is unique due to its dual mechanism of action, combining the DNA synthesis inhibition of cytarabine with the DNA cross-linking ability of platinum complexes. This dual action enhances its cytotoxicity against cancer cells compared to either component alone .
Eigenschaften
CAS-Nummer |
84799-07-5 |
|---|---|
Molekularformel |
C9H14Cl2N4O5Pt |
Molekulargewicht |
524.22 g/mol |
IUPAC-Name |
3-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one;platinum(2+);dichloride |
InChI |
InChI=1S/C9H14N4O5.2ClH.Pt/c10-5-1-2-12(9(17)13(5)11)8-7(16)6(15)4(3-14)18-8;;;/h1-2,4,6-8,10,14-16H,3,11H2;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
PONODDBYMYDKIL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CN(C(=O)N(C1=N)N)C2C(C(C(O2)CO)O)O.[Cl-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


